Bis[(4-nitrophenyl)methoxy]phosphanolate
Description
Bis[(4-nitrophenyl)methoxy]phosphanolate is a phosphorus-containing compound characterized by a central phosphanolate core substituted with two (4-nitrophenyl)methoxy groups. The 4-nitrophenyl moiety, an electron-withdrawing aromatic group, enhances the compound’s stability and reactivity in hydrolytic and enzymatic processes.
Properties
CAS No. |
65463-54-9 |
|---|---|
Molecular Formula |
C14H12N2O7P- |
Molecular Weight |
351.23 g/mol |
IUPAC Name |
bis[(4-nitrophenyl)methyl] phosphite |
InChI |
InChI=1S/C14H12N2O7P/c17-15(18)13-5-1-11(2-6-13)9-22-24(21)23-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2/q-1 |
InChI Key |
YPSHHXASPDCHJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COP([O-])OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis(4-nitrophenyl) phosphate (b4NPP)
- Structure : Contains two 4-nitrophenyl groups directly bonded to a phosphate ester.
- Reactivity: Hydrolyzed by SAMHD1 to release 4-nitrophenol, detectable via spectrophotometry at 410 nm. Acts as a high-efficiency substrate due to its structural mimicry of dNTPs .
- Applications : Widely used in enzymatic assays to quantify hydrolase activity.
- Key Difference: Unlike Bis[(4-nitrophenyl)methoxy]phosphanolate, b4NPP lacks methoxy spacers, which may reduce steric hindrance and increase hydrolysis rates.
Bis(4-(methoxycarbonyl)phenyl) phenylphosphate
- Structure : Features methoxycarbonylphenyl substituents attached to a phosphate ester.
- Photophysical Properties : Exhibits distinct fluorescence quenching behavior compared to nitro-substituted analogs, attributed to electron-withdrawing vs. electron-donating substituents .
- Key Difference : The methoxycarbonyl group enhances solubility in polar solvents but reduces enzymatic reactivity compared to nitro groups.
Diethyl [((2-methoxy-5-(trifluoromethyl)phenyl)amino)(4-nitrophenyl)methyl]phosphonate (4e)
- Structure : A phosphonate ester with 4-nitrophenyl and trifluoromethyl substituents.
- Bioactivity: Demonstrates potent radical-scavenging activity in DPPH, NO, and H₂O₂ assays, attributed to the nitro group’s electron-deficient nature and the trifluoromethyl group’s lipophilicity .
- Key Difference : Phosphonate esters like 4e exhibit greater metabolic stability than phosphate esters, making them more suitable for therapeutic applications.
Comparative Data Table
Research Findings and Implications
Enzymatic Reactivity: The absence of methoxy spacers in b4NPP correlates with faster hydrolysis rates compared to this compound, which may face steric or electronic barriers in enzyme binding .
Solubility and Stability : Methoxy and methoxycarbonyl groups improve solubility in aqueous media but may reduce catalytic efficiency. Phosphonate derivatives (e.g., 4e) balance solubility and stability for biomedical use .
Functional Versatility : Nitro-substituted phosphorus compounds are versatile tools in both biochemical assays (e.g., SAMHD1 studies) and therapeutic development (e.g., antioxidants) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Bis[(4-nitrophenyl)methoxy]phosphanolate, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves phosphorylation of 4-nitrophenylmethanol derivatives. A stepwise approach includes:
Phosphorylation : React 4-nitrophenylmethanol with phosphorus oxychloride (POCl₃) in anhydrous conditions, followed by hydrolysis to form the phosphonate intermediate .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Yield Optimization : Monitor reaction kinetics via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of alcohol to POCl₃) to minimize side products like dialkyl phosphates .
- Key Data : Downstream intermediates include 4-nitrophenol (CAS 100-02-7) and phenyl phosphate (CAS 701-64-4), which require careful handling due to toxicity .
Q. How can this compound be characterized analytically, and what are critical quality control parameters?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ³¹P NMR to confirm phosphonate structure (δ ~20–25 ppm for phosphonate esters) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) detects molecular ion peaks ([M-H]⁻) and fragmentation patterns .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) ensures >98% purity. Critical impurities include unreacted 4-nitrophenylmethanol and hydrolyzed byproducts .
Q. What environmental persistence data exist for this compound, and how should ecotoxicity be assessed?
- Methodological Answer :
- Environmental Fate : Use OECD 301B biodegradation tests to assess aerobic degradation. Structural analogs (e.g., triphenyl phosphates) show low biodegradability, suggesting potential persistence .
- Aquatic Toxicity : Conduct Daphnia magna acute toxicity assays (EC₅₀). Related phosphate esters exhibit Aquatic Chronic Hazard Category 1 (H410) .
- Adsorption Studies : Evaluate soil-water partitioning coefficients (Kd) using batch equilibrium methods to predict mobility .
Advanced Research Questions
Q. How do structural modifications of this compound influence its reactivity and stability under varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability : Perform hydrolysis studies (pH 3–11, 25–60°C) with LC-MS monitoring. Nitrophenyl groups enhance stability in acidic conditions due to electron-withdrawing effects .
- Kinetic Analysis : Use pseudo-first-order kinetics to calculate hydrolysis rate constants (kobs). Data reveal faster degradation in alkaline media (e.g., t1/2 = 12 h at pH 11 vs. 120 h at pH 3) .
- Computational Modeling : Density functional theory (DFT) predicts bond dissociation energies (BDEs) for P-O and C-O bonds to guide derivatization .
Q. What advanced analytical techniques are suitable for detecting trace degradation products of this compound in complex matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges for wastewater matrices. Precondition with methanol and elute with 2-propanol/ammonium hydroxide .
- Detection : Ultra-high-performance liquid chromatography-tandem MS (UHPLC-MS/MS) in multiple reaction monitoring (MRM) mode enhances sensitivity (LOQ = 0.1 ng/L). Deuterated internal standards (e.g., BP-3-d5) correct matrix effects .
- Non-Target Screening : Employ quadrupole time-of-flight (Q-TOF) MS with SWATH acquisition to identify unknown metabolites .
Q. How can mechanistic studies elucidate the role of this compound in catalytic or inhibitory biological processes?
- Methodological Answer :
- Enzyme Assays : Test inhibition of acetylcholinesterase (AChE) or phosphatase enzymes using Ellman’s reagent (DTNB) for kinetic measurements. IC₅₀ values correlate with phosphonate group electronegativity .
- Molecular Docking : Use AutoDock Vina to simulate ligand-enzyme interactions. Nitrophenyl moieties may occupy hydrophobic pockets, enhancing binding affinity .
- Cross-Disciplinary Validation : Combine in vitro data with in silico predictions to prioritize compounds for in vivo toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
